molecular formula C12H21Cl2N3 B1402556 N,N-dimethyl-6-(piperidin-3-yl)pyridin-3-amine dihydrochloride CAS No. 1361116-05-3

N,N-dimethyl-6-(piperidin-3-yl)pyridin-3-amine dihydrochloride

Cat. No.: B1402556
CAS No.: 1361116-05-3
M. Wt: 278.22 g/mol
InChI Key: LFDIPMVQQZNBFT-UHFFFAOYSA-N
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Description

(1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-dimethyl-amine dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique bipyridinyl structure, which contributes to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-dimethyl-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyridinyl Core: The bipyridinyl core can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Dimethyl-amine Group: The dimethyl-amine group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-dimethyl-amine dihydrochloride may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-dimethyl-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the dimethyl-amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Dimethylamine in the presence of a suitable base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-dimethyl-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-dimethyl-amine dihydrochloride involves its interaction with specific molecular targets. The bipyridinyl structure allows it to bind to metal ions, forming stable complexes that can modulate enzymatic activity or catalyze chemical reactions. The dimethyl-amine group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-methyl-amine dihydrochloride
  • (1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-ethyl-amine dihydrochloride

Uniqueness

(1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-yl)-dimethyl-amine dihydrochloride is unique due to its specific bipyridinyl structure and the presence of the dimethyl-amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-3-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15(2)11-5-6-12(14-9-11)10-4-3-7-13-8-10;;/h5-6,9-10,13H,3-4,7-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDIPMVQQZNBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-6-(piperidin-3-yl)pyridin-3-amine dihydrochloride
Reactant of Route 2
N,N-dimethyl-6-(piperidin-3-yl)pyridin-3-amine dihydrochloride
Reactant of Route 3
N,N-dimethyl-6-(piperidin-3-yl)pyridin-3-amine dihydrochloride
Reactant of Route 4
N,N-dimethyl-6-(piperidin-3-yl)pyridin-3-amine dihydrochloride
Reactant of Route 5
N,N-dimethyl-6-(piperidin-3-yl)pyridin-3-amine dihydrochloride
Reactant of Route 6
N,N-dimethyl-6-(piperidin-3-yl)pyridin-3-amine dihydrochloride

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